molecular formula C5H6N4O2S B2982243 2-Thio-6-hydroxypurine hydrate CAS No. 213696-55-0

2-Thio-6-hydroxypurine hydrate

Cat. No.: B2982243
CAS No.: 213696-55-0
M. Wt: 186.19
InChI Key: PXVRQEIQDIDMSJ-UHFFFAOYSA-N
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Description

2-Thio-6-hydroxypurine hydrate, also known as 6H-Purin-6-one, 1,2,3,7-tetrahydro-2-thioxo-, hydrate; 2-Thioxanthine hydrate, is a chemical compound . It appears as a beige to yellow powder .


Molecular Structure Analysis

The molecular formula of this compound is C5H6N4O2S . Its molecular weight is 186.19 .

Mechanism of Action

While the specific mechanism of action for 2-Thio-6-hydroxypurine hydrate is not available, it’s worth noting that purine analogs often interfere with nucleic acid biosynthesis. For example, mercaptopurine, a related compound, competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .

Safety and Hazards

This compound may cause eye, skin, and respiratory tract irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin . In case of contact with eyes or skin, flush with plenty of water and seek medical aid . If ingested or inhaled, move to fresh air immediately and seek medical aid . It should be handled with adequate ventilation and stored in a cool, dry place in a tightly closed container .

Properties

IUPAC Name

2-sulfanylidene-3,7-dihydropurin-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVRQEIQDIDMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=S)N2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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